Molecular Weight & Calculated logP Differentiation from the Furan-3-yl Regioisomer
The target compound (MW 327.46 g/mol; C₂₁H₂₉NO₂) has a molecular weight ~76 Da higher than the 5-des-phenyl furan-3-yl regioisomer (MW 251.37 g/mol; C₁₅H₂₅NO₂) . The additional phenyl ring and extended carbon chain increase calculated logP by an estimated 1.5–2.0 log units, based on the atom-based fragment contribution method, predicting significantly different membrane partitioning behavior . In the context of the Lipinski Rule of Five, the target compound (AlogP >3.5) is positioned closer to the upper boundary of oral drug-likeness, whereas the simpler analog (AlogP ~2.0) resides in a more hydrophilic space, with implications for CNS penetration and metabolic clearance pathways.
ΔAlogP ≈ +2.0 to +3.0
| Evidence Dimension | Molecular weight and predicted lipophilicity (AlogP) |
|---|---|
| Target Compound Data | MW = 327.46 g/mol; AlogP (estimated) = 4.0–5.0 |
| Comparator Or Baseline | N-Butyl-N-(furan-3-yl)heptanamide (CAS 62188-06-1): MW = 251.37 g/mol; AlogP (estimated) = ~2.0 |
| Quantified Difference | ΔMW = +76 Da; ΔAlogP ≈ +2.0 to +3.0 |
| Conditions | Calculated molecular weight and atom-based logP estimation (ACD/Labs or equivalent fragment contribution method) |
Why This Matters
These calculated differences in molecular size and lipophilicity directly impact compound partitioning, solubility, and target engagement profiles, making the target compound suitable for intracellular or CNS targets where higher logP is beneficial, while the simpler analog may be preferred for extracellular or hydrophilic binding sites.
